
7-Aminoceftriaxone (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminoceftriaxone (sodium) is a derivative of ceftriaxone, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 7-aminocephalosporanic acid, a key intermediate, involves the suspension of 7-aminocephalosporanic acid, a triazine ring, and ethylene diamine tetraacetic acid in dimethyl carbonate. A boron trifluoride dimethyl carbonate complex is then added as a catalyst to facilitate the reaction. This method is environmentally friendly and cost-effective, avoiding the use of toxic solvents like acetonitrile .
Industrial Production Methods: The industrial production of 7-aminocephalosporanic acid involves a similar process but on a larger scale. The use of dimethyl carbonate as a solvent and boron trifluoride dimethyl carbonate complex as a catalyst ensures high yield and purity of the final product. This method is preferred due to its safety, low cost, and minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Aminoceftriaxone (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
7-Aminoceftriaxone (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various cephalosporin derivatives.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections and in the development of new therapeutic agents.
Industry: It is used in the production of antibiotics and other pharmaceutical products
Mecanismo De Acción
7-Aminoceftriaxone (sodium) exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing the bacteria to lyse and die. The molecular targets involved in this process include carboxypeptidases, endopeptidases, and transpeptidases .
Comparación Con Compuestos Similares
Ceftriaxone: A third-generation cephalosporin antibiotic with a similar mechanism of action.
Cefotaxime: Another third-generation cephalosporin with broad-spectrum antibacterial activity.
Ceftazidime: A third-generation cephalosporin known for its effectiveness against Pseudomonas aeruginosa.
Uniqueness: 7-Aminoceftriaxone (sodium) is unique due to its specific structural modifications, which enhance its antibacterial activity and stability. It also has a broader spectrum of activity compared to some other cephalosporins, making it a valuable compound in the treatment of various bacterial infections .
Propiedades
Fórmula molecular |
C12H12N5NaO5S2 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
sodium;7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1 |
Clave InChI |
PJJRLUBHVGIDHN-UHFFFAOYSA-M |
SMILES canónico |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



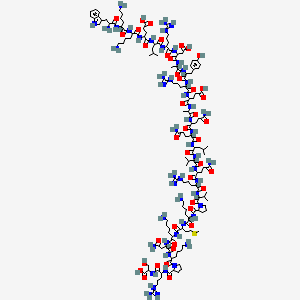
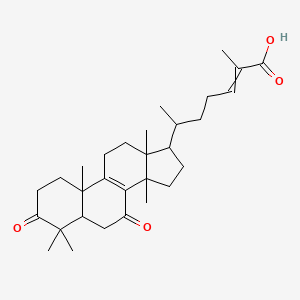
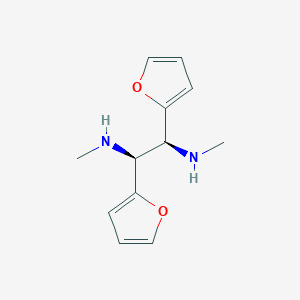
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)
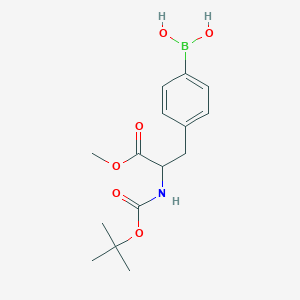
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
![6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid](/img/structure/B13399435.png)
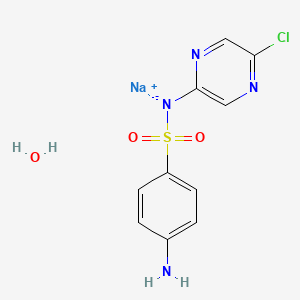
![7-[5-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13399442.png)



![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
